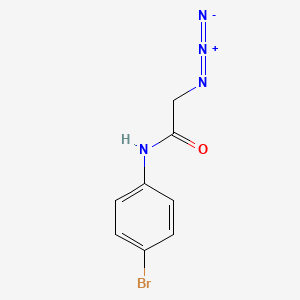
2-azido-N-(4-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-azido-N-(4-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H8BrN3O. It is structurally similar to the lateral chain of natural benzyl penicillin .
Synthesis Analysis
The synthesis of 2-azido-N-phenylacetamide involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide (0.006 mol) and sodium azide (0.0085 mol). These reactants are dissolved in a mixture of ethanol/water (70:30, v:v) and then refluxed for 24 hours at 80 °C. After cooling, the title compound precipitates and is filtered off, dried, and recrystallized from ethanol, yielding 77% .Molecular Structure Analysis
The molecular structure of “2-azido-N-(4-bromophenyl)acetamide” is complex. The compound crystallizes in the orthorhombic space group Pna2 1 . In the crystal, molecules are linked by N—H O hydrogen bonds forming chains along [010]. Weak C—H interactions are also present .Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Applications
- Analgesic and Anti-Inflammatory Activities : 2-Phenyl acetamides and their bromophenyl azo derivatives, which include compounds related to 2-azido-N-(4-bromophenyl)acetamide, have been evaluated for analgesic and anti-inflammatory activities. A study found that the bromophenyl azo derivative exhibited significant activity comparable to standard drugs like pentazocine and aspirin (Gopa, Porchezhian, & Sarma, 2001).
Molecular Structure Analysis
- Molecular Structure Insights : Research into the molecular structure of similar compounds, such as 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, provides insights into their structural properties. This includes the dihedral angles between different molecular fragments and how these structures form intermolecular hydrogen bonds and contacts (Xiao et al., 2009).
Synthesis Techniques
- Copper-Catalyzed Amination : A method involving copper-catalyzed direct amination of ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, has been developed. This method uses sodium azide as the amino source, indicating a process relevant to the synthesis of 2-azido-N-(4-bromophenyl)acetamide (Zhao, Fu, & Qiao, 2010).
Antimicrobial and Hemolytic Activity
- Antimicrobial Evaluation : Compounds including 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide have been synthesized and tested for antimicrobial activity. Some of these compounds showed significant activity against various microbial species (Gul et al., 2017).
Anti-HIV Drug Potentials
- Anti-HIV Drug Analysis : Density Functional Theory (DFT) studies of acetamide derivatives, including bromophenyl substitutions, suggest their potential as anti-HIV drugs. This research indicates the role of acetamide derivatives in bonding mechanisms with biological molecules (Oftadeh, Mahani, & Hamadanian, 2013).
Anticonvulsant Agents
- Synthesis as Anticonvulsant Agents : Studies on the synthesis of acetamide derivatives for potential use as anticonvulsant agents have been conducted. This includes investigating the interaction of these compounds with specific receptors and their effectiveness in seizure models (Severina et al., 2020).
Enzyme Inhibition Potential
- Inhibitors of N-Acetylglucosaminase : Acetamido azasugars, synthesized from derivatives including N-(4-phenyl-2-azido-3-butenyl)acetamide, have been tested as inhibitors of β-N-acetylglucosaminase. This highlights their potential in synthesizing N-acetylglucosaminyltransferase inhibitors (Takaoka, Kajimoto, & Wong, 1993).
Safety and Hazards
Propiedades
IUPAC Name |
2-azido-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLSSSHFFVOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-(4-bromophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

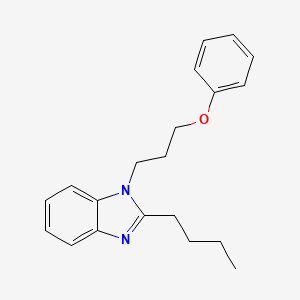
![N-(4-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2447690.png)
![1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2447692.png)


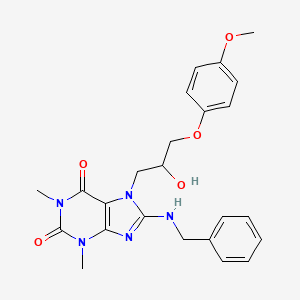
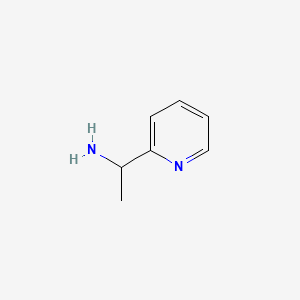
![(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2447700.png)
![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea](/img/structure/B2447701.png)
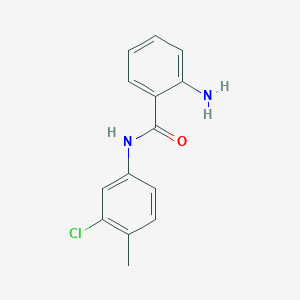
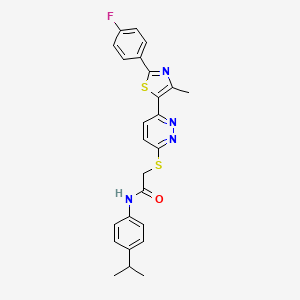
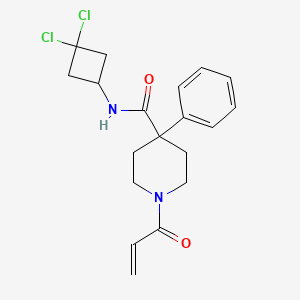
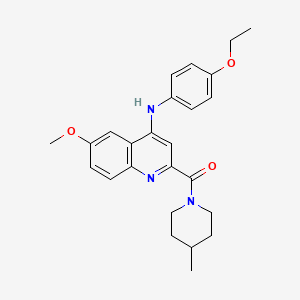
![N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide](/img/structure/B2447711.png)